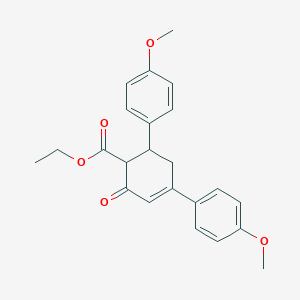

Ethyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a cyclohexene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems for temperature and pH control is crucial to maintain the consistency and quality of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can convert carbonyl groups to alcohols or other reduced forms.

Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that derivatives of cyclohexene compounds exhibit significant anticancer properties. Ethyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. A notable study demonstrated that the compound induced apoptosis in human cancer cells through the activation of specific signaling pathways, including the caspase cascade pathway .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in treating inflammatory diseases .

Organic Photovoltaics

The unique electronic properties of this compound make it suitable for applications in organic photovoltaics (OPVs). Its ability to form thin films with desirable charge transport characteristics allows it to be incorporated into OPV devices, enhancing their efficiency .

Polymer Synthesis

This compound can also serve as a building block in the synthesis of functional polymers. By polymerizing this compound with other monomers, researchers can create materials with tailored properties for specific applications such as coatings and adhesives .

Synthesis of Bioactive Compounds

This compound is utilized as an intermediate in the synthesis of various bioactive compounds. Its reactivity allows for the formation of complex structures through multi-step synthetic pathways. For instance, it can be transformed into other heterocycles that exhibit biological activity .

Case Studies

Mecanismo De Acción

The mechanism by which Ethyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxyphenyl groups may play a role in binding to specific sites, while the cyclohexene ring can influence the overall conformation and activity of the compound. Pathways involved may include signal transduction or metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxyphenyl isocyanate: Known for its chemoselective properties in organic synthesis.

Bemotrizinol: An oil-soluble broad-spectrum UV filter used in sunscreens.

Uniqueness

Ethyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and physical properties

Actividad Biológica

Ethyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C22H22O4

- Molecular Weight : 350.41 g/mol

- CAS Number : 25960-25-2

The structure consists of a cyclohexene ring substituted with two 4-methoxyphenyl groups and a carboxylate functional group, contributing to its reactivity and biological properties.

Antitumor Activity

Research indicates that cyclohexenone derivatives, including this compound, exhibit antitumor properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Antitumor Mechanism

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:

- Inhibition of cell proliferation : The compound decreased cell viability in a dose-dependent manner.

- Induction of apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells following treatment.

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antifungal Activity

Chalcone derivatives have been noted for their antifungal properties. This compound has demonstrated efficacy against various fungal strains, indicating its potential as an antifungal agent.

Research Findings on Antifungal Activity

In vitro studies have shown that this compound exhibits:

- Inhibition of fungal growth : Significant reduction in the growth of Candida albicans and Aspergillus niger.

The antifungal mechanism is believed to involve disruption of fungal cell membrane integrity and interference with metabolic pathways.

Antioxidant Properties

The compound also displays antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may enhance its therapeutic potential in diseases associated with oxidative damage.

Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | Inhibits proliferation, induces apoptosis | |

| Antifungal | Inhibits growth of Candida and Aspergillus | |

| Antioxidant | Reduces oxidative stress |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cells.

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Membrane Disruption : Interference with fungal cell membranes contributing to its antifungal effects.

Propiedades

IUPAC Name |

ethyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O5/c1-4-28-23(25)22-20(16-7-11-19(27-3)12-8-16)13-17(14-21(22)24)15-5-9-18(26-2)10-6-15/h5-12,14,20,22H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKGDCOMRDIQGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.